molecular formula C12H19N5O3 B5535053 2-METHOXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE

2-METHOXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE

Cat. No.: B5535053
M. Wt: 281.31 g/mol
InChI Key: AWMAZBJGXCHEMV-UHFFFAOYSA-N
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Description

2-METHOXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a heterocyclic compound that belongs to the triazine family It is characterized by the presence of a triazine ring substituted with methoxy and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves the reaction of cyanuric chloride with morpholine and methanol. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by morpholinyl and methoxy groups. The reaction conditions generally include:

    Temperature: 0-5°C initially, followed by room temperature.

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Catalyst: Base catalysts such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To accommodate the increased volume of reactants.

    Continuous flow systems: To ensure efficient mixing and reaction completion.

    Purification: Techniques such as crystallization or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The morpholinyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated triazine derivatives.

    Substitution: Formation of substituted triazine compounds with different functional groups.

Scientific Research Applications

2-METHOXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHOXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include:

    Enzyme inhibition: Blocking the active site of enzymes, preventing substrate binding and catalysis.

    Receptor modulation: Binding to receptors and altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXY-4,6-DIMETHYL-1,3,5-TRIAZINE
  • 2-METHOXY-4,6-DIETHYL-1,3,5-TRIAZINE
  • 2-METHOXY-4,6-DIPHENYL-1,3,5-TRIAZINE

Uniqueness

2-METHOXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is unique due to the presence of morpholinyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O3/c1-18-12-14-10(16-2-6-19-7-3-16)13-11(15-12)17-4-8-20-9-5-17/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMAZBJGXCHEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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